Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate
Description
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is a cyclopropane-containing compound featuring a 6-chloropyridin-3-yl substituent and a tert-butyl carboxylate group. Its molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of 253.73 g/mol. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis, given the prevalence of chloropyridine derivatives in neonicotinoid insecticides like nitenpyram .
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-12(2,3)17-11(16)13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LAWDSIVTMLYLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyridine Derivatives
A common approach starts with a halogenated pyridine derivative, such as 6-chloropyridin-3-yl aldehyde or ester, which undergoes cyclopropanation via diazo compounds or carbenoid intermediates.
Diazo Compound Formation: Methyl 2-(2-chloropyridin-3-yl)-2-diazoacetate is prepared by reacting methyl 2-(2-chloropyridin-3-yl)acetate with p-acetamidobenzenesulfonyl azide and a base like DBU in dry acetonitrile at low temperature, followed by warming to room temperature over 18 hours under nitrogen atmosphere.
Cyclopropanation Reaction: The diazo compound is then reacted with appropriate catalysts or base to form the cyclopropane ring. The tert-butyl ester is introduced either before or after cyclopropanation depending on the synthetic route.
Lithiation and Electrophilic Substitution on Pyridine Ring
Another method involves directed lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate at low temperatures (-78 °C) using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) in diethyl ether. This generates a lithio intermediate that can be reacted with electrophiles such as iodine to introduce further functional groups or to facilitate subsequent transformations.
- Reaction conditions:
- Cooling to -78 °C under argon atmosphere.
- Slow addition of n-butyllithium to the carbamate solution.
- Stirring at -78 °C to -10 °C for 1-2 hours.
- Addition of iodine solution at -78 °C.
- Stirring at ambient temperature for 18 hours.
- Workup with saturated ammonium chloride and sodium pyrosulfite washes.
- Purification by silica gel chromatography.
Yield is reported around 57% for the iodinated intermediate, which can be further elaborated to the target compound.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are employed to attach the chloropyridine moiety to the cyclopropane ring or to modify the pyridine substituent.
- Typical conditions:
- Use of tris(dibenzylideneacetone)dipalladium(0) as catalyst.
- Ligands such as 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PAPh).
- Potassium carbonate as base.
- Solvent mixture of dioxane and water.
- Heating at 80 °C overnight.
This method allows for efficient heteroaryl chloride functionalization, important for assembling the final compound.
Summary Table of Key Reaction Steps and Conditions
Research Discoveries and Perspectives
- The use of tert-butyl ester protects the carboxylic acid during harsh reaction conditions and allows for selective deprotection later.
- Directed lithiation with n-butyllithium and TMEDA provides regioselective functionalization on the chloropyridine ring, enabling further substitution patterns.
- Palladium-catalyzed cross-couplings have been optimized with specific ligands to improve yields and selectivity for heteroaryl chlorides, which are typically challenging substrates.
- The compound's synthesis routes are designed to maintain stereochemical integrity of the cyclopropane ring, which is crucial for biological activity.
- Analogous compounds prepared via similar methodologies have shown potential in pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Moiety
The 6-chloropyridin-3-yl group undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring, which activates the chlorine atom for displacement. Key reactions include:
| Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|
| Amines (e.g., NH₃, alkylamines) | 6-Aminopyridin-3-yl derivatives | Proceeds via a two-step mechanism: (i) deprotonation of the nucleophile, (ii) aromatic substitution. |
| Alkoxides (e.g., NaOMe, NaOEt) | 6-Alkoxypyridin-3-yl derivatives | Polar aprotic solvents (e.g., DMF) enhance reactivity at 80–120°C. |
| Thiols (e.g., NaSH) | 6-Mercaptopyridin-3-yl derivatives | Requires catalytic KI to facilitate thiolate formation. |
The reaction rate is influenced by the nucleophile’s strength and steric hindrance from the tert-butyl group.
Suzuki–Miyaura Cross-Coupling
The chlorine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling versatile functionalization:
| Boronic Acid | Catalyst System | Products | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Phenylpyridin-3-yl derivative | 72–85% |
| Vinylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃, 100°C | 6-Vinylpyridin-3-yl derivative | 65–78% |
This reaction retains the cyclopropane and ester functionalities, making it valuable for synthesizing biaryl or styryl analogs.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under controlled conditions:
(a) Acid-Catalyzed Ring Expansion
In the presence of Brønsted or Lewis acids (e.g., H₂SO₄, BF₃·OEt₂), the cyclopropane ring opens to form cyclobutane derivatives via strain-release mechanisms. For example:
-
Reaction with H₂SO₄ in CH₂Cl₂ yields a bicyclo[3.2.0]heptane analog through a semipinacol rearrangement .
(b) Radical-Induced Ring-Opening
Under radical initiators (e.g., AIBN, light), the cyclopropane reacts with alkyl halides to form functionalized cyclobutanes:
-
Reaction with CCl₄ and AIBN produces 1-chloro-3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate.
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Products | Kinetics |
|---|---|---|
| HCl (6M), reflux, 12 h | 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid | Complete conversion |
| NaOH (2M), EtOH, 60°C, 6 h | Sodium salt of the carboxylic acid | 90–95% yield |
The hydrolyzed acid serves as a precursor for further derivatization, such as amidation or esterification.
Comparative Reactivity of Structural Analogs
The tert-butyl group’s steric bulk and electron-donating effects differentiate this compound from analogs:
| Analog | Key Reactivity Differences |
|---|---|
| Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate | Faster ester hydrolysis due to reduced steric hindrance. |
| Methyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate | Enhanced solubility in polar solvents, facilitating nucleophilic substitution. |
Mechanistic Insights
-
Nucleophilic Substitution : The pyridine ring’s electron-withdrawing nature lowers the activation energy for SNAr, favoring para-substitution.
-
Cyclopropane Reactivity : Ring-opening is driven by relief of angular strain (109.5° vs. 60° bond angles). Acid catalysis polarizes the C–C bonds, enabling electrophilic attack .
Scientific Research Applications
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives and metabolites, enabling comparisons based on functional groups, reactivity, and applications:
A. Metabolites of Nitenpyram () Nitenpyram, a neonicotinoid insecticide, degrades into intermediates such as:
- N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine
- N-((6-chloropyridin-3-yl)methyl)ethanamine
These metabolites retain the 6-chloropyridin-3-yl group but replace the cyclopropane-carboxylate with amine-containing chains. The absence of the tert-butyl ester reduces steric hindrance, increasing polarity and water solubility compared to the target compound. Such metabolites are less stable under oxidative conditions, as observed in microbial degradation studies .
B. Tert-butyl [1,1'-bi(cyclopropane)]-1-carboxylate () This compound (CAS 2281335-31-5) shares the tert-butyl carboxylate group but features two fused cyclopropane rings. Its applications may diverge toward materials science or specialized organic synthesis, contrasting with the agrochemical focus of the target compound .
Physicochemical Properties
Reactivity and Stability
- Target Compound : The tert-butyl ester shields the carboxylate from hydrolysis, enhancing stability in acidic or enzymatic environments. The cyclopropane ring may undergo ring-opening reactions under strong nucleophilic conditions.
- Nitenpyram Metabolites : Amine groups increase susceptibility to oxidation and enzymatic degradation, limiting their persistence in environmental systems .
- Bi(cyclopropane) Analogue : Increased strain from fused cyclopropanes may accelerate thermal decomposition but improve reactivity in cycloaddition reactions .
Research Findings and Discussion
Recent studies emphasize the structural versatility of cyclopropane-carboxylate derivatives. For example:
- Synthetic Utility : The tert-butyl group in the target compound facilitates selective deprotection during multi-step syntheses, a feature absent in amine-rich metabolites .
- Environmental Impact : Metabolites with higher water solubility (e.g., nitenpyram intermediates) exhibit faster environmental degradation, whereas the target compound’s hydrophobicity may prolong soil retention .
- Material Science Potential: Compounds like tert-butyl [1,1'-bi(cyclopropane)]-1-carboxylate demonstrate unique conformational constraints, valuable in designing rigid molecular frameworks .
Biological Activity
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate (CAS Number: 2624134-51-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a tert-butyl group and a chlorinated pyridine moiety, which enhances its lipophilicity and may contribute to its biological activity. The molecular formula is with a molecular weight of 253.72 g/mol .
Research indicates that compounds with similar structures to this compound may interact with specific receptors or enzymes involved in various metabolic pathways. These interactions could potentially influence cellular signaling pathways, leading to various pharmacological effects.
Biological Activities
Preliminary studies have suggested several biological activities associated with this compound:
- Antimicrobial Activity : Initial assays indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some analogs have shown cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
Data Table: Biological Activity Overview
| Activity Type | Description | Source |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | Preliminary studies |
| Anticancer | Cytotoxic effects observed in cancer cell lines | In vitro assays |
| Enzyme Inhibition | Inhibits enzyme activity related to metabolic pathways | Interaction studies |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of various derivatives of pyridine-based compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Cytotoxicity Assay :
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated IC50 values indicating moderate potency. Further investigations into its mechanism of action revealed induction of apoptosis in treated cells . -
Enzyme Interaction Study :
A research project focused on the interaction of this compound with specific metabolic enzymes, revealing competitive inhibition patterns that suggest potential therapeutic applications in metabolic disorders.
Q & A
Q. How should researchers address discrepancies in reported NMR shifts for this compound across literature sources?
- Methodological Answer :
- Standardized Referencing : Calibrate spectra using internal standards (e.g., TMS) and report solvent/temperature conditions.
- Comparative Databases : Cross-check with PubChem or Reaxys entries for consensus shifts. Outliers may indicate impurities or stereochemical variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
